1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
“1-Methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C7H10F3N3O.ClH . It has a molecular weight of 245.63 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring with a methyl group at the 1-position and a 3,3,3-trifluoropropoxy group at the 3-position . The amine group is also attached to the 4-position of the pyrazole ring .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including those structurally similar to the compound , have been synthesized and characterized to understand their chemical properties and reactivity. For instance, studies have focused on the synthesis of pyrazole derivatives through reactions with primary amines, resulting in compounds with potential antitumor, antifungal, and antibacterial properties. These processes often involve crystallographic analysis and theoretical calculations to elucidate the compounds' structures and potential biological activities (Titi et al., 2020).
Reactivity and Biological Activity
Research into the reactivity of pyrazole derivatives has revealed their capacity to undergo nucleophilic substitution reactions, leading to the formation of novel pyrazole-based compounds. These reactions are essential for generating a wide range of derivatives with varied biological activities, highlighting the compound's versatility as a precursor in synthetic chemistry (Dalinger et al., 2013).
Application in Heterocyclic Chemistry
The compound and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and drug development. For example, research on the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives has shown significant biological activities, further demonstrating the compound's utility in creating pharmacologically active molecules (Li-feng, 2011).
Advanced Materials and Corrosion Inhibition
Beyond biomedical applications, pyrazole derivatives have been explored as corrosion inhibitors for metals, showcasing the compound's potential in industrial applications. Studies demonstrate the efficacy of pyrazole-based compounds in protecting steel against corrosion in acidic environments, highlighting their importance in materials science and engineering (Herrag et al., 2007).
Future Directions
Properties
IUPAC Name |
1-methyl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O.ClH/c1-13-4-5(11)6(12-13)14-3-2-7(8,9)10;/h4H,2-3,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOPURDOQIYATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCCC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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